![molecular formula C13H13N5O2S B2683774 Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 1903385-09-0](/img/structure/B2683774.png)
Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
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Overview
Description
Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, also known as ETPC, is a small molecule that has gained interest in recent years due to its potential applications in scientific research. ETPC belongs to the family of pyridazine derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Antitubercular Activity
Structural analogs of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate have been synthesized and evaluated for their tuberculostatic activity. This research underlines the potential of such compounds in the development of new antitubercular agents (Titova et al., 2019).
Anticancer Activity
A novel compound structurally related to Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate demonstrated significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This indicates the potential application of such compounds in cancer research (Gomha, Muhammad, & Edrees, 2017).
Synthesis and Structural Characterization
Research on compounds with similar structures involves detailed synthesis, spectroscopy, and X-ray crystal structure analyses, contributing to the field of chemical synthesis and molecular design. Such studies provide insights into the molecular structure and properties, enabling the development of novel materials and pharmaceuticals (Fathima et al., 2011).
Antimicrobial Activity
Compounds structurally related to Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate have been synthesized and evaluated for their antimicrobial activity. This research area explores the utility of such compounds in combating microbial infections, highlighting their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives, similar in structure to the compound of interest, have been subjected to molecular docking screenings and in vitro antimicrobial and antioxidant activity assessments. This suggests the role of such compounds in drug discovery and development, particularly in identifying new therapeutic agents with specific molecular targets (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is the c-Met protein kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in the treatment of various types of cancer .
Mode of Action
Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate interacts with the c-Met protein kinase, inhibiting its activity . This inhibition disrupts the kinase’s ability to promote cell growth and survival, thereby potentially slowing or stopping the growth of cancer cells .
Biochemical Pathways
The inhibition of c-Met protein kinase by Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate affects several biochemical pathways. These include pathways involved in cell growth, survival, and migration . The downstream effects of this inhibition can lead to a decrease in tumor growth and metastasis .
Result of Action
The molecular and cellular effects of Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate’s action primarily involve the inhibition of cell growth and survival. By inhibiting the activity of c-Met protein kinase, this compound can potentially slow or stop the growth of cancer cells .
properties
IUPAC Name |
ethyl N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-2-20-13(19)14-7-12-16-15-11-4-3-10(17-18(11)12)9-5-6-21-8-9/h3-6,8H,2,7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJERLMESJJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate |
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